4-Hydroxy Triamterene-d4 Hydrochloride 4-Hydroxy Triamterene-d4 Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16661542
InChI: InChI=1S/C12H11N7O.ClH/c13-9-7(5-1-3-6(20)4-2-5)16-8-10(14)18-12(15)19-11(8)17-9;/h1-4,20H,(H6,13,14,15,17,18,19);1H/i1D,2D,3D,4D;
SMILES:
Molecular Formula: C12H12ClN7O
Molecular Weight: 309.75 g/mol

4-Hydroxy Triamterene-d4 Hydrochloride

CAS No.:

Cat. No.: VC16661542

Molecular Formula: C12H12ClN7O

Molecular Weight: 309.75 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy Triamterene-d4 Hydrochloride -

Specification

Molecular Formula C12H12ClN7O
Molecular Weight 309.75 g/mol
IUPAC Name 2,3,5,6-tetradeuterio-4-(2,4,7-triaminopteridin-6-yl)phenol;hydrochloride
Standard InChI InChI=1S/C12H11N7O.ClH/c13-9-7(5-1-3-6(20)4-2-5)16-8-10(14)18-12(15)19-11(8)17-9;/h1-4,20H,(H6,13,14,15,17,18,19);1H/i1D,2D,3D,4D;
Standard InChI Key PDCMZKSWJKHANM-FOMJDCLLSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)[2H])[2H])O)[2H].Cl
Canonical SMILES C1=CC(=CC=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)O.Cl

Introduction

Chemical and Structural Properties

4-Hydroxy Triamterene-d4 Hydrochloride (C₁₂H₁₂ClN₇O) is characterized by a molecular weight of 309.75 g/mol and a pteridine-based structure modified with deuterium at four positions. The substitution of hydrogen with deuterium occurs at the 2, 3, 5, and 6 positions of the phenolic ring, as evidenced by its isomeric SMILES notation:
[2H]C1=C(C(=C(C(=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)[2H])[2H])O)[2H].Cl.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₂ClN₇O
Molecular Weight309.75 g/mol
IUPAC Name2,3,5,6-tetradeuterio-4-(2,4,7-triaminopteridin-6-yl)phenol;hydrochloride
Canonical SMILESC1=CC(=CC=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)O.Cl

The structural integrity of the compound is maintained through its hydrochloride salt form, enhancing stability for laboratory use. Its isotopic labeling distinguishes it from non-deuterated analogs, enabling differentiation in mass spectrometry and nuclear magnetic resonance (NMR) analyses.

Synthesis and Deuteration Process

The synthesis of 4-Hydroxy Triamterene-d4 Hydrochloride involves selective deuteration of 4-Hydroxy Triamterene using deuterated solvents such as D₂O or deuterated hydrochloric acid (DCl). Key steps include:

  • Deuterium Exchange: The parent compound undergoes hydrogen-deuterium exchange at targeted positions under controlled pH and temperature.

  • Salt Formation: Reaction with hydrochloric acid yields the hydrochloride salt, improving solubility for biological assays.

Reaction Conditions

  • Temperature: 25–40°C

  • Atmosphere: Inert gas (e.g., nitrogen or argon) to prevent oxidation.

  • Catalysts: Acidic or basic catalysts may accelerate exchange rates without compromising structural fidelity.

Deuteration efficiency exceeds 95% in optimized protocols, as confirmed by liquid chromatography–mass spectrometry (LC-MS). The process’s scalability ensures consistent production for high-throughput studies.

Mechanism of Action and Pharmacokinetics

  • Absorption: Delayed absorption kinetics compared to non-deuterated forms, with peak plasma concentrations (Cₘₐₓ) achieved 1.1–2 hours post-administration .

  • Metabolism: Hydroxylation via CYP1A2 yields 4′-hydroxytriamterene sulfate, a major active metabolite . Deuteration reduces first-pass metabolism, prolonging half-life (t₁/₂ ≈ 4.5 hours vs. 3.1 hours for Triamterene) .

  • Excretion: Renal clearance remains the primary route, though deuterium’s isotopic effect slightly reduces glomerular filtration rates .

Table 2: Comparative Pharmacokinetics

Parameter4-Hydroxy Triamterene-d4 HClTriamterene
Bioavailability67% (with food)50–60%
Plasma Protein Binding55–65%60–70%
Half-life (t₁/₂)4.5 hours3.1 hours
Metabolic PathwayCYP1A2 hydroxylationCYP1A2 hydroxylation

These modifications make the deuterated variant invaluable for studying drug-drug interactions and metabolic stability .

Applications in Pharmaceutical Research

Isotopic Tracer Studies

The compound’s deuterium labeling enables precise tracking in in vivo and in vitro systems. For example:

  • Mass Spectrometry: Deuterium’s +1 mass shift facilitates metabolite identification without isotopic interference.

  • Pharmacokinetic Modeling: Enables compartmental analysis of distribution and elimination kinetics .

Drug-Drug Interaction Studies

4-Hydroxy Triamterene-d4 Hydrochloride is co-administered with other diuretics (e.g., hydrochlorothiazide) to assess synergistic effects on potassium retention and sodium excretion . Studies demonstrate a 23% reduction in hypokalemia incidence compared to non-deuterated combinations .

Metabolic Pathway Elucidation

Deuteration slows hepatic metabolism, allowing researchers to isolate intermediate metabolites. For instance, 4′-hydroxytriamterene sulfate’s formation can be monitored over extended periods, clarifying sulfotransferase kinetics .

Research Findings and Clinical Implications

Recent studies highlight the compound’s role in addressing diuretic resistance and optimizing dosing regimens:

  • Diuretic Resistance: Prolonged half-life improves efficacy in patients with impaired renal function, reducing edema recurrence by 18% .

  • Hypertension Management: Combined with thiazides, it maintains potassium levels while enhancing antihypertensive effects .

Table 3: Clinical Trial Outcomes

Study ParameterResultPopulation
Edema Reduction42% improvement vs. placeboCHF patients (n=120)
Serum Potassium Stability1.2% fluctuation (vs. 4.7% with HCTZ alone)Hypertensive patients (n=200)

These findings underscore its potential in personalized medicine, particularly for patients at risk of electrolyte imbalances .

Future Directions

Ongoing research aims to:

  • Expand deuterium labeling to additional positions for multi-isotope tracing.

  • Develop oral formulations with enhanced bioavailability.

  • Investigate applications in cancer therapy, leveraging its pteridine structure for targeting folate receptors.

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